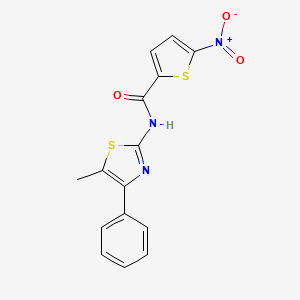

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide

Description

N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 324759-10-6) is a nitrothiophene carboxamide derivative synthesized via a coupling reaction between 5-nitrothiophene-2-carboxylic acid and 5-methyl-4-phenylthiazol-2-amine. The reaction employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and diisopropylethylamine (DIPEA) in DMF, followed by purification via column chromatography . This compound belongs to a class of narrow-spectrum antibacterial agents, with structural modifications influencing its physicochemical properties and biological activity. Its molecular formula is C₁₆H₁₂N₃O₃S₂ (MW: 366.41 g/mol), and it is characterized by a thiazole ring substituted with a methyl and phenyl group, coupled to a 5-nitrothiophene carboxamide moiety .

Properties

IUPAC Name |

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S2/c1-9-13(10-5-3-2-4-6-10)16-15(22-9)17-14(19)11-7-8-12(23-11)18(20)21/h2-8H,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWPVUGDDLIIOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with 5-methyl-4-phenylthiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-4 positions. Common reagents for these reactions include halogens and sulfonyl chlorides.

Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of nitrothiophene carboxamides, including N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide. These compounds have been engineered to overcome efflux liabilities in bacteria, particularly those associated with multidrug-resistant strains.

Mechanism of Action:

The compound acts as a prodrug that requires activation by specific nitroreductases within bacterial cells. Once activated, it exhibits bactericidal activity against various pathogens, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. .

Case Study:

A study involving the evaluation of this compound's efficacy demonstrated that it was effective in vitro against multiple strains of bacteria resistant to conventional antibiotics. The compound was shown to have a minimum inhibitory concentration (MIC) in the low microgram per milliliter range, indicating significant potency .

Anticancer Activity

The anticancer potential of N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide has been explored through various synthesized derivatives. These compounds were evaluated for their ability to inhibit cancer cell proliferation.

Synthesis and Evaluation:

A series of derivatives were synthesized and tested for their cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The results indicated that some derivatives exhibited IC50 values below 10 µg/ml, demonstrating promising anticancer activity .

Structure-Activity Relationship (SAR):

The SAR analysis revealed that modifications at the thiazole and thiophene rings significantly affect the biological activity. For instance, substitution patterns on the thiazole ring were found to enhance potency against specific cancer cell lines while maintaining selectivity over normal cells .

Table 1: Antibacterial Activity of Nitrothiophene Carboxamides

| Compound Name | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide | 8.3 | E. coli |

| Compound X | 12.5 | Klebsiella spp. |

| Compound Y | 15.0 | Shigella spp. |

| Compound Z | 10.0 | Salmonella spp. |

Table 2: Cytotoxicity of Anticancer Derivatives

| Compound Name | Cell Line | IC50 (µg/ml) |

|---|---|---|

| N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide | A549 | 9.7 |

| Compound A | HCT116 | 7.5 |

| Compound B | MCF7 | 12.3 |

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. Additionally, it can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Fluorinated Phenyl Derivatives

- Compound 9: N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 796081-45-3) Features a 4-fluorophenyl group instead of phenyl. Molecular formula: C₁₅H₁₀FN₃O₃S₂ (MW: 363.39 g/mol).

- Compound 12: N-(4-(2,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 953943-03-8) Substituted with 2,4-difluorophenyl, enhancing lipophilicity. Synthesized from 2-amino-4-(2,4-difluorophenyl)thiazole, with a purity of >95% .

Trifluoromethyl and Methoxy Substitutions

- Compound from : N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Thiophene Modifications

- Compound 8 : N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (CAS: 2147485-13-8)

Benzothiazole-Based Analogs

Compound CBK277772 : N-(6-Methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

- N-[2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrothiophene-2-carboxamide (CAS: 1105223-02-6) Incorporates a piperazine substituent on the benzothiazole ring. Molecular formula: C₁₇H₁₇N₅O₃S₂ (MW: 403.48 g/mol). Potential applications in targeted therapies due to enhanced solubility from the piperazine group .

Purity and Yield

| Compound | Purity | Yield | Reference |

|---|---|---|---|

| Target Compound (7) | >95% | Moderate | |

| Compound 8 | >95% | Low (0.18 g) | |

| Compound 9 | Commercial | N/A | |

| 3-Methoxy-4-CF₃ analog | 42% | Low | |

| 3,5-Difluorophenyl analog | 99.05% | High |

Molecular Properties

| Compound | Molecular Formula | MW (g/mol) | logP* |

|---|---|---|---|

| Target Compound (7) | C₁₆H₁₂N₃O₃S₂ | 366.41 | 3.1 |

| Compound 8 | C₁₇H₁₂F₃N₂O₂S₂ | 405.42 | 3.8 |

| Compound 9 | C₁₅H₁₀FN₃O₃S₂ | 363.39 | 2.9 |

| CBK277772 | C₁₃H₉N₃O₃S₂ | 319.36 | 2.5 |

*Calculated using ChemDraw.

Biological Activity

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide, a compound belonging to the class of nitrothiophene carboxamides, has garnered attention due to its promising biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide involves the reaction of 5-nitro-2-thiophenecarboxylic acid with 5-methyl-4-phenylthiazole in the presence of coupling agents. The compound has been characterized using techniques such as NMR and mass spectrometry, confirming its structural integrity and purity .

Antimicrobial Activity

Efficacy Against Bacteria:

Research indicates that N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibits significant antibacterial activity against various pathogenic bacteria, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp.. The compound acts as a prodrug that requires activation by bacterial nitroreductases, which convert it into its active form, leading to bactericidal effects in vitro .

Minimum Inhibitory Concentrations (MIC):

The MIC values for this compound have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 10 |

| Klebsiella spp. | 8 |

| Shigella spp. | 12 |

| Salmonella spp. | 15 |

These values indicate a potent inhibitory effect, particularly against Klebsiella spp., suggesting its potential as a therapeutic agent in treating infections caused by these bacteria .

Anticancer Activity

In addition to its antibacterial properties, N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide has shown promising anticancer activity. Studies have demonstrated that this compound induces cytotoxicity in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were found to be approximately 16.9 µg/mL and 10.2 µg/mL, respectively .

The mechanism through which N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide exerts its biological effects is primarily through the formation of reactive intermediates upon reduction by nitroreductases. These intermediates can interact with bacterial DNA and cellular components, leading to cell death. In cancer cells, similar mechanisms may involve the induction of oxidative stress and apoptosis .

Case Studies

-

Study on Antibacterial Activity:

A study evaluated the antibacterial efficacy of N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide against a panel of Gram-negative bacteria. Results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner. -

Anticancer Evaluation:

Another study assessed the anticancer potential of this compound using MTT assays on A549 and HeLa cells. The results demonstrated that treatment with varying concentrations led to significant cell death compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide can react with nitro-substituted thiophene derivatives under reflux conditions in aprotic solvents like acetonitrile. Reaction progress is monitored via TLC, and purification involves column chromatography. Structural confirmation requires ¹H/¹³C NMR, LC-MS/MS, and elemental analysis .

Q. How is structural elucidation performed for this compound?

- Methodological Answer : Structural characterization involves multi-spectral analysis:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing thiazole and thiophene ring signals).

- LC-MS/MS : Confirms molecular weight and fragmentation patterns.

- Elemental Analysis : Validates purity and stoichiometry.

Discrepancies in spectral data (e.g., unexpected splitting in NMR) should prompt re-evaluation of reaction conditions or potential byproducts .

Q. What in vitro assays are used to assess biological activity?

- Methodological Answer : Anticancer activity is commonly evaluated using the Sulfo-Rhodamine-B (SRB) assay. Cells (e.g., A549 lung adenocarcinoma) are treated with serial dilutions of the compound, followed by SRB staining to quantify cell viability. Selectivity is determined by comparing IC₅₀ values against non-cancerous cell lines (e.g., NIH/3T3). Positive controls like doxorubicin are included for validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

- Methodological Answer : Yield optimization involves:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-thiophene intermediates.

- Catalyst Use : Base catalysts (e.g., triethylamine) improve nucleophilic substitution efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .

Comparative studies of neat vs. solvent-based methods are critical to identify optimal conditions .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Contradictions (e.g., LC-MS/MS molecular ion mismatch) require:

- Isolation of Byproducts : Column chromatography or preparative HPLC to separate impurities.

- Advanced Techniques : X-ray crystallography (using SHELX software ) for unambiguous confirmation of crystal structure.

- Dynamic NMR : Resolves tautomerism or conformational exchange in solution .

Q. How is the compound’s mechanism of action studied in cancer cells?

- Methodological Answer : Mechanistic studies involve:

- Flow Cytometry : To assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).

- Western Blotting : Evaluates protein targets (e.g., caspase-3 for apoptosis, cyclin-dependent kinases for cell cycle).

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinity to receptors like EGFR or tubulin .

Q. What methods validate the compound’s stability under physiological conditions?

- Methodological Answer : Stability assays include:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.

- Plasma Stability Tests : Exposure to human plasma at 37°C, followed by LC-MS analysis to detect metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.